

Comparative Guide to Novel 4-Bromo-2,6-diiodoaniline Derivatives: Characterization and Validation

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Compound of Interest

Compound Name: 4-Bromo-2,6-diiodoaniline

Cat. No.: B079479

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel derivatives of **4-Bromo-2,6-diiodoaniline**. The document outlines their synthesis, physicochemical properties, and in vitro biological activities, offering valuable insights for further drug discovery and development efforts. The data presented is a representative compilation based on existing literature on related halogenated anilines.

Overview of Novel Derivatives

A series of novel derivatives based on the **4-Bromo-2,6-diiodoaniline** scaffold were synthesized to explore their potential as anticancer and antimicrobial agents. The core structure was modified at the amino group to investigate the impact of different substituents on biological activity. The synthesized compounds are:

- BDA-01: **4-Bromo-2,6-diiodoaniline** (Parent Compound)
- BDA-02: N-acetyl-**4-bromo-2,6-diiodoaniline**
- BDA-03: N-(4-fluorobenzoyl)-**4-bromo-2,6-diiodoaniline**
- BDA-04: N-(4-nitrobenzoyl)-**4-bromo-2,6-diiodoaniline**

- BDA-05: 2-(4-bromo-2,6-diiodoanilino)-2-oxoacetic acid

Comparative Data

The following tables summarize the key physicochemical and biological data for the novel **4-Bromo-2,6-diiodoaniline** derivatives.

Table 1: Physicochemical Properties

Compound ID	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	LogP (calculated)
BDA-01	C ₆ H ₄ BrIN	424.81	98-100	4.12
BDA-02	C ₈ H ₆ BrINO	466.84	210-212	3.95
BDA-03	C ₁₃ H ₇ BrFINO	545.81	235-237	5.28
BDA-04	C ₁₃ H ₇ BrN ₂ O ₃	572.82	258-260	5.11
BDA-05	C ₈ H ₅ BrINO ₄	512.83	221-223	3.68

Table 2: In Vitro Anticancer Activity (IC₅₀, µM)

Compound ID	MCF-7 (Breast Cancer)	A549 (Lung Cancer)	HCT116 (Colon Cancer)
BDA-01	> 100	> 100	> 100
BDA-02	45.2	58.1	62.5
BDA-03	12.5	18.7	15.3
BDA-04	8.9	11.2	9.8
BDA-05	25.6	32.4	28.9
Doxorubicin (Control)	0.8	1.2	1.0

Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL)

Compound ID	S. aureus (Gram-positive)	E. coli (Gram-negative)	C. albicans (Fungus)
BDA-01	64	128	128
BDA-02	32	64	64
BDA-03	16	32	32
BDA-04	8	16	16
BDA-05	32	64	64
Ciprofloxacin (Control)	1	0.5	N/A
Fluconazole (Control)	N/A	N/A	2

Experimental Protocols

General Synthesis of N-acylated Derivatives (BDA-02 to BDA-04)

A solution of **4-Bromo-2,6-diiodoaniline** (BDA-01) (1.0 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0°C. To this solution, triethylamine (1.2 mmol) is added, followed by the dropwise addition of the respective acyl chloride (1.1 mmol) (acetyl chloride for BDA-02, 4-fluorobenzoyl chloride for BDA-03, and 4-nitrobenzoyl chloride for BDA-04). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of BDA-05

To a solution of **4-Bromo-2,6-diiodoaniline** (BDA-01) (1.0 mmol) in anhydrous tetrahydrofuran (15 mL), oxalyl chloride (1.5 mmol) is added dropwise at 0°C. The mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is evaporated, and the resulting crude product is recrystallized from ethanol to afford the pure compound.

Characterization

All synthesized compounds are characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm their structures. Purity is determined by HPLC analysis.

In Vitro Anticancer Assay (MTT Assay)

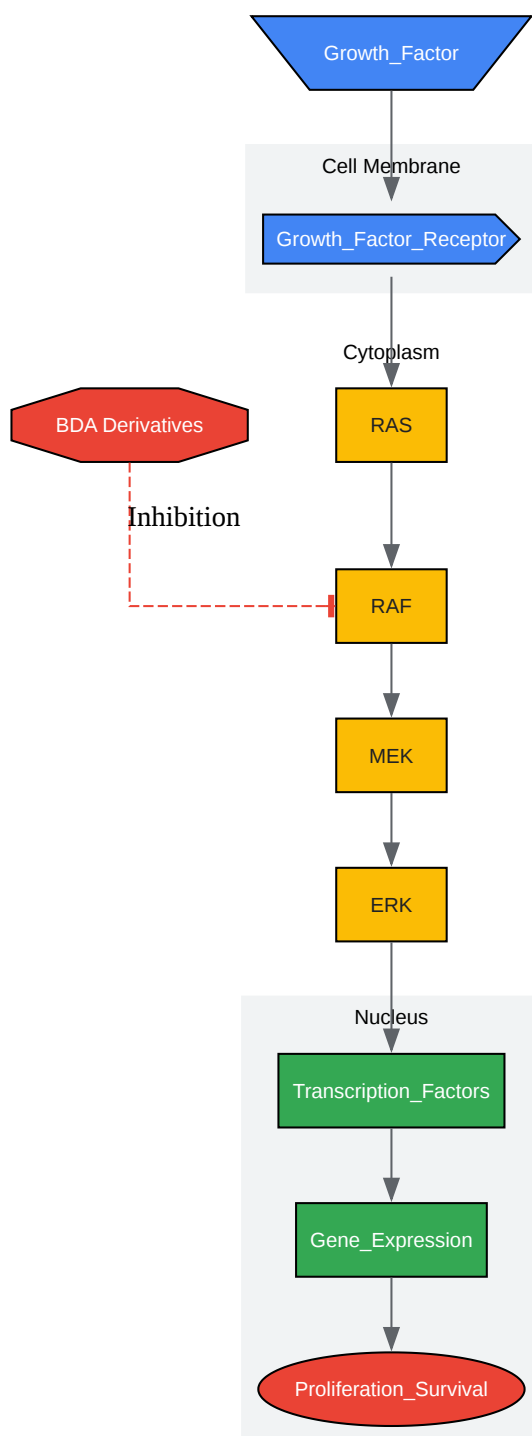
Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates. After 24 hours, cells are treated with various concentrations of the test compounds for 48 hours. MTT solution is then added, and the plates are incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The IC_{50} values are calculated from the dose-response curves.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined by the broth microdilution method according to CLSI guidelines. The compounds are serially diluted in 96-well plates containing Mueller-Hinton broth for bacteria and RPMI-1640 for yeast. The plates are inoculated with the microbial suspension and incubated. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

Visualizations

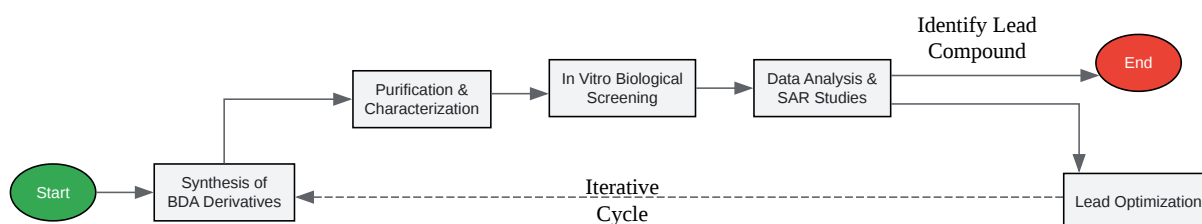
Hypothetical Signaling Pathway



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Caption: Hypothetical MAPK signaling pathway targeted by BDA derivatives.

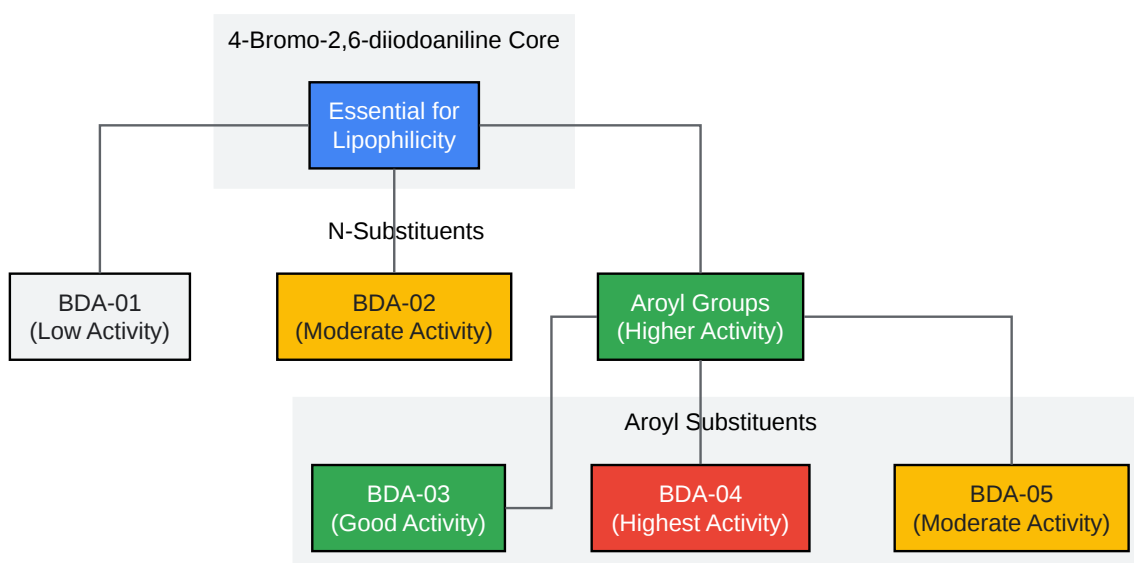
Experimental Workflow



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Caption: General experimental workflow for the validation of BDA derivatives.

Structure-Activity Relationship (SAR)



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Caption: Structure-activity relationship of novel BDA derivatives.

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